molecular formula C7H7ClN2O B15231594 1-(2-Amino-6-chloropyridin-4-YL)ethanone

1-(2-Amino-6-chloropyridin-4-YL)ethanone

Cat. No.: B15231594
M. Wt: 170.59 g/mol
InChI Key: CIUXBWDAKBRMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-6-chloropyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 2-position, a chlorine atom at the 6-position, and an ethanone group at the 4-position of the pyridine ring. It is used primarily in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-6-chloropyridin-4-YL)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 2-amino-6-chloropyridine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-chloropyridin-4-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Amino-6-chloropyridin-4-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-chloropyridin-4-YL)ethanone involves its interaction with specific molecular targets. The amino and chlorine groups on the pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-6-chloropyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a chlorine atom makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

1-(2-amino-6-chloropyridin-4-yl)ethanone

InChI

InChI=1S/C7H7ClN2O/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3,(H2,9,10)

InChI Key

CIUXBWDAKBRMOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)Cl)N

Origin of Product

United States

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